molecular formula C12H18O B8002634 1-(2,3-Dimethylphenyl)-2-butanol

1-(2,3-Dimethylphenyl)-2-butanol

Cat. No.: B8002634
M. Wt: 178.27 g/mol
InChI Key: AQCPSRXNIVOAPY-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-butanol is a secondary alcohol featuring a 2,3-dimethylphenyl substituent attached to the first carbon of a 2-butanol backbone.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-12(13)8-11-7-5-6-9(2)10(11)3/h5-7,12-13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCPSRXNIVOAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC(=C1C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-butanol typically involves the alkylation of 2,3-dimethylphenyl with a butanol derivative. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylphenyl is reacted with 2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of 1-(2,3-Dimethylphenyl)-2-butanol may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of intermediates and the use of advanced separation techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: 1-(2,3-Dimethylphenyl)-2-butanone.

    Reduction: 1-(2,3-Dimethylphenyl)-2-butane.

    Substitution: 1-(2,3-Dimethylphenyl)-2-chlorobutane.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethylphenyl)-2-butanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis and death. The compound’s potential therapeutic effects in medicine could involve modulation of specific enzymes or receptors, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s 2,3-dimethylphenyl group is structurally analogous to substituents in acetamide derivatives listed in , such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide . Key differences include:

  • Functional group: 1-(2,3-Dimethylphenyl)-2-butanol is an alcohol, whereas analogs in are acetamides (amide-linked chloroacetates). Alcohols generally exhibit higher polarity and hydrogen-bonding capacity compared to acetamides, influencing solubility and reactivity .
  • Substituent position : The 2,3-dimethylphenyl group in the target compound is directly bonded to the alcohol chain, whereas in acetamides, it is part of a larger N-aryl system. This may reduce steric hindrance in the alcohol compared to bulkier acetamide derivatives .
Table 1: Structural Comparison
Compound Name Functional Group Substituent Position Molecular Weight (g/mol)
1-(2,3-Dimethylphenyl)-2-butanol Secondary alcohol C1 of 2-butanol ~178.23 (estimated)
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Acetamide N-aryl position 256.76 (calculated)
2,3-Dimethyl-1-butanol ( ) Primary alcohol C1 of butanol 102.17

Physicochemical Properties

  • Boiling point and solubility: Alcohols like 2,3-dimethyl-1-butanol ( ) have lower molecular weights (102.17 g/mol) and higher volatility compared to 1-(2,3-dimethylphenyl)-2-butanol (~178.23 g/mol). The aromatic ring in the latter likely increases hydrophobicity, reducing water solubility relative to simpler alcohols .
  • Reactivity: The secondary alcohol group in the target compound may undergo oxidation to ketones or participate in esterification, similar to 2,3-dimethyl-1-butanol. However, the bulky aryl group could slow reaction kinetics compared to less hindered analogs .

Limitations of Available Evidence

The provided materials lack explicit data on 1-(2,3-Dimethylphenyl)-2-butanol, requiring extrapolation from structurally related compounds. For instance:

  • focuses on acetamides, which differ functionally but share the 2,3-dimethylphenyl motif.

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